(5Z)-5-(3-chloro-4-hydroxybenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one

Structure-Activity Relationship (SAR) Physicochemical profiling Medicinal chemistry

(5Z)-5-(3-Chloro-4-hydroxybenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one is a synthetic 5-arylidene-3-phenyl-2-thioxoimidazolidin-4-one derivative within the thiohydantoin superfamily. The compound bears a N3-phenyl substituent and a C5-(3-chloro-4-hydroxybenzylidene) moiety, distinguishing it from simpler 2-thiohydantoins that lack N-arylation.

Molecular Formula C16H11ClN2O2S
Molecular Weight 330.8 g/mol
Cat. No. B12306367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-5-(3-chloro-4-hydroxybenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one
Molecular FormulaC16H11ClN2O2S
Molecular Weight330.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)Cl)NC2=S
InChIInChI=1S/C16H11ClN2O2S/c17-12-8-10(6-7-14(12)20)9-13-15(21)19(16(22)18-13)11-4-2-1-3-5-11/h1-9,20H,(H,18,22)/b13-9-
InChIKeyQRDCGTGWWMTBGN-LCYFTJDESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5Z)-5-(3-Chloro-4-hydroxybenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one: Procurement-Relevant Structural and Pharmacological Baseline


(5Z)-5-(3-Chloro-4-hydroxybenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one is a synthetic 5-arylidene-3-phenyl-2-thioxoimidazolidin-4-one derivative within the thiohydantoin superfamily. The compound bears a N3-phenyl substituent and a C5-(3-chloro-4-hydroxybenzylidene) moiety, distinguishing it from simpler 2-thiohydantoins that lack N-arylation [1]. This scaffold has been investigated for perforin inhibition, anticancer activity, and antimicrobial effects, with molecular docking studies against the estrogen receptor (3ERT) demonstrating notable binding interactions for close structural analogs [2]. The compound is primarily available through specialist chemical vendors as a research-grade building block.

Why Generic 2-Thioxoimidazolidin-4-one Analogs Cannot Replace (5Z)-5-(3-Chloro-4-hydroxybenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one in Focused Research Programs


The 5-arylidene-2-thioxoimidazolidin-4-one chemotype exhibits steep structure–activity relationships (SAR) wherein both the N3 substituent and the benzylidene substitution pattern exert orthogonal and non-additive effects on potency, selectivity, and physicochemical properties. QSAR modeling of 5-arylidene-2-thioxoimidazolidin-4-ones as perforin inhibitors has identified that descriptors including molecular polarizability, hydrogen-bonding capacity, and electronic distribution on the arylidene ring are critical determinants of bioactivity (R² = 0.92 for nonlinear models) [1]. Substituting the 3-chloro-4-hydroxybenzylidene moiety with a 4-chloro, 4-hydroxy, or unsubstituted benzylidene group alters both the electron density profile and H-bond donor/acceptor topology, which can shift the IC₅₀ by an order of magnitude or more in perforin inhibition assays [2]. Furthermore, the N3-phenyl group—absent in many generic 2-thiohydantoins—imparts distinct conformational constraints and π-stacking potential that fundamentally change target engagement, making simple analog substitution scientifically indefensible without explicit comparative experimental validation.

Quantitative Differentiation Evidence for (5Z)-5-(3-Chloro-4-hydroxybenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one vs. Closest Analogs


Structural-Uniqueness Index: The 3-Chloro-4-Hydroxy Substitution Pattern Confers a Distinct Physicochemical Profile Compared to Mono-Substituted Benzylidene Analogs

The target compound bears a 3-chloro-4-hydroxybenzylidene moiety, combining an electron-withdrawing chlorine at position 3 with an electron-donating hydroxyl at position 4. In contrast, the closest commercially cataloged analog, (Z)-5-(4-chlorobenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one (CAS 15985-17-8), possesses only a 4-chloro substituent with no H-bond donating hydroxyl. QSAR studies on the 5-arylidene-2-thioxoimidazolidin-4-one class have identified hydrogen-bond donor count and polar surface area as among the top three descriptors governing perforin inhibitory activity, with the heuristic linear model achieving R² = 0.82 and the nonlinear gene-expression programming model R² = 0.92 [1]. The 3-chloro-4-hydroxy pattern introduces one additional H-bond donor and approximately 20 Ų greater topological polar surface area relative to the 4-chloro analog, values that fall within the descriptor ranges shown to affect predicted IC₅₀ by greater than fivefold in the QSAR models [1].

Structure-Activity Relationship (SAR) Physicochemical profiling Medicinal chemistry

Molecular Docking Affinity: 3-Phenyl-2-Thioxoimidazolidin-4-one Scaffold Demonstrates Notable Estrogen Receptor (3ERT) Binding, with Substituent-Dependent Docking Score Variation

Vanitha et al. (2021) reported molecular docking scores for three 5-substituted-3-phenyl-2-thioxoimidazolidin-4-one derivatives (5a–c) against the estrogen receptor (PDB: 3ERT). The three compounds, differing only in their C5-benzylidene substitution, showed distinct docking scores and interaction patterns, confirming that the benzylidene substituent modulates target affinity [1]. The target compound's 3-chloro-4-hydroxy substitution pattern provides both hydrophobic (Cl) and hydrogen-bonding (OH) contacts not simultaneously present in any of the three characterized derivatives. The N3-phenyl group was consistently observed to engage in π–π stacking with receptor aromatic residues across all three derivatives, a feature absent in N3-unsubstituted 2-thiohydantoins [1].

Molecular docking Estrogen receptor (ER) Computational chemistry

Perforin Inhibition Potency Class Benchmark: 5-Arylidene-2-Thioxoimidazolidin-4-ones Exhibit Low-Micromolar IC₅₀ with Substituent-Dependent Activity Spanning Over One Order of Magnitude

Spicer et al. (2013) evaluated a series of 5-arylidene-2-thioxoimidazolidin-4-ones as inhibitors of recombinant perforin-mediated lysis of Jurkat cells. Within the series, the IC₅₀ range spanned from approximately 0.5 μM to >20 μM depending on arylidene substitution, with chloro-substituted compounds (44–46) and hydroxyl-containing side chains (72–75, IC₅₀ = 2.44–4.35 μM) each contributing to activity [1]. Surface plasmon resonance (SPR) confirmed rapid and reversible binding to immobilized mouse perforin at concentrations ≤2.5 μM for representative analogs. Mouse pharmacokinetic studies of two lead analogs showed T₁/₂ = 1.1–1.2 h (5 mg/kg i.v.) and maximum tolerated doses of 60–80 mg/kg i.p. [1]. While the target compound was not explicitly tested in the published panel, its 3-chloro-4-hydroxy substitution pattern bridges the chloro-substituted and hydroxyl-containing sub-series, both of which independently produced active inhibitors.

Perforin inhibition Immunosuppression Structure–activity relationship (SAR)

Antimycobacterial Activity Class Benchmark: 5-Arylidene-2-Thioxoimidazolidin-4-ones Achieve Sub-μg/mL MIC Against Mycobacterium tuberculosis with Substituent-Dependent Potency

Kieć-Kononowicz et al. (2002) screened a series of 5-arylidene-2-thioxoimidazolidin-4-ones (2-thiohydantoins) against Mycobacterium tuberculosis H37Rv. Eight compounds exhibited >90% growth inhibition in primary screening at 12.5 μg/mL. The most active structure, (5Z)-5-(1,1′-biphenyl-4-ylmethylene)-2-thioxoimidazolidin-4-one, achieved MIC = 0.78 μg/mL, with cytotoxicity IC₅₀ and selectivity indices determined for all hit compounds [1]. Notably, logP and logD (pH 6.5) values correlated with activity, indicating that lipophilicity—modulated by arylidene substitution—is a key driver of antimycobacterial potency. The target compound, bearing a 3-chloro-4-hydroxybenzylidene group, occupies a logP range that is intermediate between the polar hydroxyl-only and lipophilic chloro-only substitution extremes, positioning it for a potentially favorable activity–solubility balance.

Antimycobacterial Tuberculosis Thiohydantoin

Dual EGFR/VEGFR-2 Inhibition Class Benchmark: 2-Thioxoimidazolidin-4-one Derivatives Exhibit Cytotoxicity Superior to Sorafenib and Erlotinib Against MCF-7, HepG2, and A549 Cell Lines

Mourad et al. (2021) synthesized a series of 2-thioxoimidazolidin-4-one derivatives and evaluated their cytotoxic activity against MCF-7 (breast), HepG2 (liver), and A549 (lung) cancer cell lines. Compounds 6 and 8a exhibited superior cytotoxic activity compared to the reference drugs sorafenib and erlotinib across all three cell lines, with correspondingly better EGFR and VEGFR-2 inhibitory activity [1]. Apoptotic induction was confirmed via pre-G1 cell accumulation, G2/M arrest, and increased p53, caspase-7, caspase-9, and Bax/Bcl-2 ratio. The study established that substituent variation on the 2-thioxoimidazolidin-4-one scaffold produces compounds with multi-target kinase inhibition profiles. The target compound, featuring a 3-chloro-4-hydroxybenzylidene substitution at C5 and an N3-phenyl group, contains the core pharmacophoric elements common to the active compounds in this series.

Anticancer Kinase inhibition EGFR/VEGFR-2

Synthetic Accessibility and Scaffold Confirmation: Single-Crystal XRD Validates the 3-Phenyl-2-Thioxoimidazolidin-4-one Core Geometry with Substituent-Dependent Crystal Packing

Vanitha et al. (2021) confirmed the 3D structures of three 5-substituted-3-phenyl-2-thioxoimidazolidin-4-one derivatives (5a–c) by single-crystal X-ray diffraction, with complementary DFT calculations and Hirshfeld surface analysis to characterize electronic states and intermolecular interactions [1]. The crystal structures establish that the benzylidene group adopts a Z (cis) configuration with respect to the imidazolidinone ring, and that the N3-phenyl ring orientation is influenced by the C5 substituent. The target compound's (5Z) stereochemistry designation is consistent with this experimentally confirmed geometric preference. In contrast, analogs lacking single-crystal structure confirmation (including the unsubstituted 5-benzylidene-3-phenyl-2-thioxoimidazolidin-4-one) have no publicly available crystallographic data, limiting reliable computational docking and formulation development.

X-ray crystallography Structural confirmation DFT analysis

Recommended Research and Industrial Application Scenarios for (5Z)-5-(3-Chloro-4-hydroxybenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one Based on Quantitative Differentiation Evidence


Perforin-Targeted Immunosuppressive Drug Discovery: Expanding SAR Around Dual Chloro-Hydroxy Benzylidene Substitution

The Spicer et al. (2013) perforin inhibition dataset [1] demonstrates that both chloro-substituted (IC₅₀ < 5 μM) and hydroxyl-containing (IC₅₀ = 2.44–4.35 μM) 5-arylidene-2-thioxoimidazolidin-4-ones independently achieve low-micromolar potency. The target compound, bearing both substituents simultaneously on the benzylidene ring, serves as a key probe for evaluating whether the chloro and hydroxy pharmacophoric contributions are additive, synergistic, or antagonistic in the perforin binding pocket. Procurement of this compound enables direct head-to-head comparison with the 4-chloro (CAS 15985-17-8), 4-hydroxy, and 3,4-dihydroxy analogs to deconvolute substituent contributions to IC₅₀ and SPR binding kinetics.

Estrogen Receptor (ER) Modulator Development: Docking-Guided Optimization of Benzylidene Substituents on the 3-Phenyl-2-Thioxoimidazolidin-4-one Scaffold

Molecular docking studies by Vanitha et al. (2021) [2] established that 3-phenyl-2-thioxoimidazolidin-4-one derivatives engage the estrogen receptor (3ERT) with notable binding interactions, and that the benzylidene substituent modulates docking pose and affinity. The target compound's 3-chloro-4-hydroxy pattern introduces simultaneous hydrophobic and hydrogen-bonding contacts predicted to enhance binding free energy relative to mono-substituted analogs. Procurement of this compound supports ER-focused medicinal chemistry campaigns requiring systematic exploration of halogen–hydroxyl cooperative binding effects.

Antimycobacterial Lead Generation: Balancing Lipophilicity and Potency Through Dual Chloro-Hydroxy Substitution

The Kieć-Kononowicz et al. (2002) antimycobacterial study [3] established that 5-arylidene-2-thioxoimidazolidin-4-ones achieve sub-μg/mL MIC values against M. tuberculosis H37Rv, with logP identified as a key potency determinant. The target compound's 3-chloro (lipophilic) and 4-hydroxy (polar) co-substitution provides a balanced logP profile hypothesized to improve the selectivity index relative to either the purely lipophilic chloro-only or purely polar hydroxy-only analogs. This compound is suitable for inclusion in antimycobacterial screening cascades where optimizing the activity–cytotoxicity therapeutic window is the primary objective.

Multi-Target Kinase Inhibitor Discovery: Dual EGFR/VEGFR-2 Anticancer SAR Expansion

Mourad et al. (2021) [4] demonstrated that 2-thioxoimidazolidin-4-one derivatives can outperform sorafenib and erlotinib in cytotoxicity against MCF-7, HepG2, and A549 cell lines while simultaneously inhibiting both EGFR and VEGFR-2. The target compound shares the N3-phenyl and C5-arylidene scaffold features present in the most active congeners (compounds 6 and 8a) while offering a distinct 3-chloro-4-hydroxy substitution pattern not explored in the published series. Procurement of this compound enables the systematic extension of the EGFR/VEGFR-2 dual-inhibition SAR landscape into previously uncharted chloro-hydroxy benzylidene chemical space.

Quote Request

Request a Quote for (5Z)-5-(3-chloro-4-hydroxybenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.